molecular formula C9H9Cl2N3 B13619111 3-(Chloromethyl)-5-phenyl-1H-1,2,4-triazole Hydrochloride

3-(Chloromethyl)-5-phenyl-1H-1,2,4-triazole Hydrochloride

Cat. No.: B13619111
M. Wt: 230.09 g/mol
InChI Key: QVGCNFSMTHTUIM-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-phenyl-1H-1,2,4-triazole Hydrochloride: is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a chloromethyl group and a phenyl group attached to the triazole ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-5-phenyl-1H-1,2,4-triazole Hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Chloromethyl Group: The chloromethyl group is introduced via a chloromethylation reaction, often using formaldehyde and hydrochloric acid in the presence of a catalyst.

    Phenyl Group Addition: The phenyl group can be introduced through a substitution reaction, where a phenyl halide reacts with the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. Common reagents include hydrazine, formaldehyde, hydrochloric acid, and phenyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the chloromethyl group is converted to a carboxyl group.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

    Substitution: The chloromethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic or acidic conditions.

Major Products:

    Oxidation: 3-(Carboxymethyl)-5-phenyl-1H-1,2,4-triazole

    Reduction: 3-(Methyl)-5-phenyl-1H-1,2,4-triazole

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Antimicrobial Agents: The compound exhibits antimicrobial properties and can be used in the development of new antibiotics.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine:

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the treatment of infections and inflammatory diseases.

Industry:

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

    Agriculture: The compound can be used in the formulation of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-phenyl-1H-1,2,4-triazole Hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to their inhibition. This interaction disrupts the normal function of the target molecules, resulting in the desired biological effect. The phenyl group enhances the compound’s ability to interact with hydrophobic pockets in the target molecules, increasing its potency.

Comparison with Similar Compounds

  • 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazole Hydrochloride
  • 3-(Chloromethyl)-5-methylpyridine Hydrochloride
  • 3-(Chloromethyl)-1-methylpiperidine Hydrochloride

Comparison:

  • Structural Differences: While these compounds share the chloromethyl group, they differ in the substituents attached to the triazole or pyridine ring. The presence of different substituents can significantly affect their chemical reactivity and biological activity.
  • Unique Properties: 3-(Chloromethyl)-5-phenyl-1H-1,2,4-triazole Hydrochloride is unique due to the presence of the phenyl group, which enhances its hydrophobic interactions and increases its potential as a pharmaceutical agent.

Properties

Molecular Formula

C9H9Cl2N3

Molecular Weight

230.09 g/mol

IUPAC Name

5-(chloromethyl)-3-phenyl-1H-1,2,4-triazole;hydrochloride

InChI

InChI=1S/C9H8ClN3.ClH/c10-6-8-11-9(13-12-8)7-4-2-1-3-5-7;/h1-5H,6H2,(H,11,12,13);1H

InChI Key

QVGCNFSMTHTUIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=N2)CCl.Cl

Origin of Product

United States

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